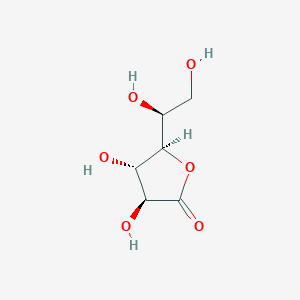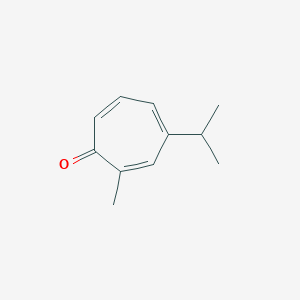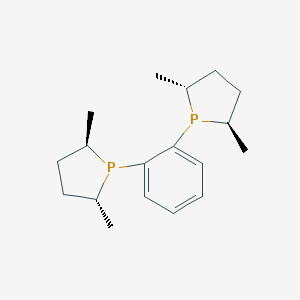
(R,R)-Methyl-DUPHOS
Vue d'ensemble
Description
(R,R)-Methyl-DUPHOS is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound is part of the family of bisphosphine ligands, which are widely used in homogeneous catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (R,R)-Methyl-DUPHOS can be synthesized through several methods, including the reaction of chiral diols with phosphorus trichloride, followed by methylation. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (R,R)-Methyl-DUPHOS undergoes various types of reactions, including:
Oxidation: The ligand can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where one of the phosphorus atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various chiral phosphine oxides, reduced phosphines, and substituted phosphines, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
(R,R)-Methyl-DUPHOS has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric hydrogenation and hydroformylation reactions, leading to the synthesis of enantiomerically pure compounds.
Biology: The ligand is used in the synthesis of chiral drugs and biologically active molecules.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the production of active pharmaceutical ingredients (APIs) with high enantiomeric purity.
Industry: this compound is employed in the manufacture of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which (R,R)-Methyl-DUPHOS exerts its effects involves coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The ligand’s chirality induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
(R,R)-DIPAMP: Another chiral bisphosphine ligand used in asymmetric synthesis.
(R,R)-BINAP: A widely used chiral ligand in various catalytic processes.
(R,R)-MeO-BIPHEP: Known for its high enantioselectivity in hydrogenation reactions.
Uniqueness: (R,R)-Methyl-DUPHOS is unique due to its high efficiency and selectivity in asymmetric catalysis. Its ability to form stable complexes with a variety of metals makes it versatile in different catalytic applications. Compared to other similar compounds, this compound often provides higher yields and better enantioselectivity, making it a preferred choice in many synthetic processes.
Propriétés
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZWRKTWQLAJK-KLHDSHLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163641 | |
| Record name | Methyl-duphos, (R,R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147253-67-6 | |
| Record name | Methyl-duphos, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147253676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-duphos, (R,R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-, (2R,2'R,5R,5'R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-DUPHOS, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W03D1HAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R,R)-Me-DuPHOS?
A1: (R,R)-Me-DuPHOS has the molecular formula C18H28P2 and a molecular weight of 306.36 g/mol. []
Q2: Is there spectroscopic data available for (R,R)-Me-DuPHOS?
A2: Yes, 1H NMR and 31P NMR data are available for (R,R)-Me-DuPHOS. The 31P NMR spectrum typically shows a single peak, indicating the equivalence of both phosphorus atoms in solution. []
Q3: What type of reactions is (R,R)-Me-DuPHOS commonly used for?
A4: (R,R)-Me-DuPHOS is extensively employed as a chiral ligand in transition metal-catalyzed asymmetric reactions, including hydrogenation, alkylation, phosphination, and cycloaddition reactions. [, , , , , , , ]
Q4: Which transition metals are often used with (R,R)-Me-DuPHOS in catalysis?
A5: (R,R)-Me-DuPHOS has been successfully employed with a range of transition metals such as rhodium, palladium, platinum, and copper in catalytic applications. [, , , , , , , , , , , , ]
Q5: Can you provide examples of reactions where (R,R)-Me-DuPHOS has shown high enantioselectivity?
A6: (R,R)-Me-DuPHOS has proven highly effective in achieving excellent enantioselectivities in reactions such as the hydrogenation of enamides, the alkylation of secondary phosphines, and the [4+1] cycloaddition of vinylallenes with carbon monoxide. [, , , , , ]
Q6: How does the structure of (R,R)-Me-DuPHOS contribute to its catalytic activity and selectivity?
A7: The rigid, C2-symmetric structure of (R,R)-Me-DuPHOS creates a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The two phospholane rings with methyl substituents create steric hindrance, influencing the approach of substrates to the metal center and favoring the formation of one enantiomer over the other. [, , , ]
Q7: What is known about the mechanism of reactions catalyzed by metal complexes of (R,R)-Me-DuPHOS?
A8: Mechanistic studies on reactions involving (R,R)-Me-DuPHOS complexes have identified key steps such as oxidative addition, migratory insertion, and reductive elimination. The stereochemical outcome of these reactions is often dictated by the relative energies of diastereomeric transition states formed during these key steps. [, , , , ]
Q8: Has computational chemistry been used to study (R,R)-Me-DuPHOS and its complexes?
A9: Yes, Density Functional Theory (DFT) calculations have been extensively used to understand the structural features, reaction mechanisms, and origins of enantioselectivity in reactions involving (R,R)-Me-DuPHOS. [, , , ]
Q9: What is the impact of modifying the structure of (R,R)-Me-DuPHOS on its catalytic properties?
A10: Studies exploring structural modifications to (R,R)-Me-DuPHOS, such as changing the substituents on the phospholane rings or the nature of the linker between the two phosphorus atoms, have demonstrated significant impacts on the catalytic activity, selectivity, and even the stereochemical outcome of the reaction. [, , , , , ]
Q10: Can (R,R)-Me-DuPHOS be used for the synthesis of P-chirogenic phosphines?
A11: Yes, (R,R)-Me-DuPHOS has been successfully utilized in palladium-catalyzed asymmetric phosphination reactions, enabling the enantioselective synthesis of P-chirogenic phosphines, which are valuable ligands in various catalytic asymmetric transformations. [, ]
Q11: Are there examples of (R,R)-Me-DuPHOS being used in the synthesis of biologically relevant molecules?
A12: Yes, (R,R)-Me-DuPHOS has found application in the synthesis of biologically relevant compounds. For example, it has been successfully employed in the synthesis of a key intermediate for candoxatril, a drug used for the treatment of hypertension. []
Q12: Has (R,R)-Me-DuPHOS been used in the synthesis of polymers?
A13: Yes, (R,R)-Me-DuPHOS has proven to be an effective ligand in palladium-catalyzed copolymerization reactions of carbon monoxide with various olefins, leading to the formation of optically active polyketones. [, ]
Q13: Can (R,R)-Me-DuPHOS be used in heterogeneous catalysis?
A14: While (R,R)-Me-DuPHOS is typically used in homogeneous catalysis, research has explored its immobilization on solid supports like silica surfaces, allowing its application in heterogeneous catalysis while retaining its enantioselectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



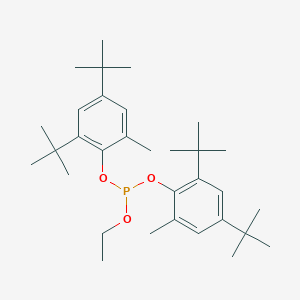

![(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one](/img/structure/B118498.png)


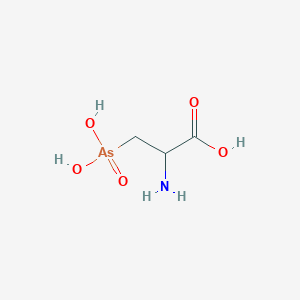
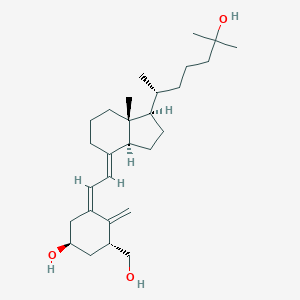
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)

